(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate
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Overview
Description
Scientific Research Applications
Synthesis of Natural Products
The compound can be used in the total synthesis of natural products . The imidazol-4-one ring in the compound is a common structure in many natural products .
Medicinal Chemistry
Imidazol-4-ones, such as the one in this compound, are important scaffolds in medicinal chemistry . They can be used to develop new drugs and therapies .
Agriculture
The compound can also find applications in agriculture . For example, it can be used in the development of new agrochemicals .
Fluorescent Protein Chromophores
Imidazol-4-ones are used in the development of fluorescent protein chromophores . These are proteins that can emit light, and they have a wide range of applications in biological research .
Advanced Glycation End Products
Imidazol-4-ones are found as advanced glycation end products (AGEs) . These are proteins or lipids that become glycated after exposure to sugars, and they can be indicators of diseases like diabetes .
Proteasome Modulators
The compound can be used in the synthesis of novel proteasome modulators . Proteasomes are protein complexes that degrade unneeded or damaged proteins in cells .
Kidney Health Indicator
Creatinine, a waste product used to indicate kidney health, contains an imidazol-4-one ring . Therefore, this compound could potentially be used in medical tests related to kidney function .
Chemical Transformations
The tert-butyl group in the compound can elicit unique reactivity patterns, making it useful in various chemical transformations .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to have a broad range of chemical and biological properties . They are key components of functional molecules used in various applications .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity pattern, which may influence the pharmacokinetic properties of the compound .
Result of Action
Compounds containing the imidazole moiety are known for their diverse biological activities .
Action Environment
The synthesis of tert-butyl esters, which are widely used in synthetic organic chemistry, has been developed using flow microreactor systems, suggesting that the synthesis environment can influence the properties of tert-butyl-containing compounds .
properties
IUPAC Name |
tert-butyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)8(11)4-7-5-12-6-13-7/h5-6,8H,4,11H2,1-3H3,(H,12,13)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFREXXPLPDFGA-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CN=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CN=CN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 2-amino-3-(1H-imidazol-4-yl)propanoate |
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